GSK840 is a small molecule compound identified as a potent inhibitor of receptor-interacting protein kinase 3 (RIPK3), which plays a crucial role in necroptosis, a form of programmed cell death. This compound is part of a broader class of inhibitors that target the RIPK family, which includes RIPK1 and RIPK3. GSK840 has garnered attention for its potential therapeutic applications in diseases characterized by dysregulated cell death, including neurodegenerative disorders and inflammatory diseases.
GSK840 was developed through high-throughput screening of small molecule libraries aimed at identifying selective inhibitors of RIPK3. The compound was characterized for its binding affinity and inhibitory effects on RIPK3 activity, demonstrating significant potency with an IC50 value of approximately 0.9 nM in binding assays and 0.3 nM in enzymatic activity assays .
The synthesis process requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Characterization techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to confirm the identity and purity of GSK840.
GSK840's molecular structure features a complex arrangement that includes various functional groups conducive to its kinase inhibitory activity. The specific arrangement allows for effective interaction with the ATP-binding site of RIPK3.
GSK840 primarily acts through competitive inhibition of RIPK3 by binding to its active site. This prevents substrate phosphorylation, effectively blocking the downstream signaling pathways associated with necroptosis.
In vitro studies have shown that GSK840 effectively inhibits RIPK3 activity without significant cross-reactivity with other kinases, indicating its selectivity . The compound's ability to prevent necroptosis was confirmed through various cell-based assays where it demonstrated concentration-dependent effects on cell viability.
GSK840 inhibits necroptosis by disrupting the assembly of the necrosome complex involving RIPK1 and RIPK3. By binding to RIPK3, GSK840 prevents the activation of downstream signaling cascades that lead to cell death.
Research indicates that GSK840's inhibition of RIPK3 can block tumor necrosis factor-induced necroptosis in various cell lines, highlighting its potential as a therapeutic agent in conditions where necroptosis contributes to pathology .
While specific physical properties such as melting point or solubility were not detailed in the search results, compounds like GSK840 are typically characterized by:
Chemical properties relevant to GSK840 include:
GSK840 is primarily investigated for its role as a research tool in studying necroptosis and related signaling pathways. Its applications extend into:
GSK840 (also designated GSK'840) is a highly selective small-molecule inhibitor targeting the kinase activity of receptor-interacting protein kinase 3, a master regulator of necroptotic cell death. Necroptosis represents a caspase-independent form of programmed necrosis that contributes to inflammatory pathologies when dysregulated. The molecular mechanism involves receptor-interacting protein kinase 3 activation through phosphorylation, which subsequently phosphorylates its obligate substrate mixed lineage kinase domain-like pseudokinase at specific activation loop residues (Ser345, Ser347, and Thr349 in murine systems; Thr357 and Ser358 in humans) [3] [9]. Phosphorylation of mixed lineage kinase domain-like pseudokinase, particularly at Ser345, induces a conformational shift that enables mixed lineage kinase domain-like pseudokinase oligomerization and translocation to the plasma membrane, culminating in membrane disruption and cellular collapse [3]. This receptor-interacting protein kinase 3/mixed lineage kinase domain-like pseudokinase signaling axis operates as a convergent pathway downstream of multiple death-inducing stimuli, including tumor necrosis factor receptor engagement, Toll-like receptor activation, and viral sensing [9].
Biochemically, GSK840 exhibits exceptional binding affinity for the receptor-interacting protein kinase 3 kinase domain, with a half-maximal inhibitory concentration of 0.3 nM against recombinant receptor-interacting protein kinase 3 and 0.9 nM in binding assays [6] [8]. This potency translates to functional inhibition across cellular models, where GSK840 effectively blocks tumor necrosis factor-alpha-induced necroptosis in human HT-29 cells (half-maximal inhibitory concentration = 0.01-1 μM) and demonstrates activity in primary human neutrophils [6]. Notably, GSK840 exhibits species-specific efficacy, with robust activity in human cellular models but limited effects in murine systems due to structural divergence in the receptor-interacting protein kinase 3 kinase domain [6]. This pharmacological profile positions GSK840 as a premier chemical tool for dissecting receptor-interacting protein kinase 3-dependent signaling in human-derived systems.
Table 1: Key Phosphorylation Sites in Mixed Lineage Kinase Domain-Like Pseudokinase Activation
Species | Critical Residue | Functional Role | Phosphomimetic Effect |
---|---|---|---|
Murine | Ser345 | Primary activation determinant | Constitutively active mutant (S345D) induces necroptosis independent of receptor-interacting protein kinase 3 |
Murine | Ser347 | Accessory role in activation | Phosphomimetic alone insufficient for activation |
Murine | Thr349 | Limited functional impact | Mutation does not impair necroptosis |
Human | Thr357/Ser358 | Phosphorylation tandem | Essential for human mixed lineage kinase domain-like pseudokinase activation |
Retinal ischemia-reperfusion injury represents a clinically significant pathological process observed in conditions including glaucoma, retinal artery occlusion, and diabetic retinopathy. This injury paradigm triggers receptor-interacting protein kinase 3/mixed lineage kinase domain-like pseudokinase-mediated necroptosis in retinal ganglion cells, which are central to visual signal transmission to the brain [1]. Experimental models demonstrate that retinal ischemia-reperfusion injury rapidly activates receptor-interacting protein kinase 3 phosphorylation within retinal ganglion cells, followed by mixed lineage kinase domain-like pseudokinase phosphorylation and cellular translocation. Intravitreal administration of GSK840 immediately post-injury confers substantial protection, preserving retinal ganglion cell viability and reducing propidium iodide-positive necroptotic cells by approximately 50% compared to vehicle-treated controls [1].
Structural and functional assessments reveal GSK840's neuroprotective efficacy extends beyond cellular viability. In murine retinal ischemia-reperfusion models, GSK840 treatment (1-5 mM intravitreal injection) maintains near-normal inner retinal architecture, significantly preserving the combined nerve fiber layer/ganglion cell layer and inner plexiform layer thicknesses measured via spectral domain optical coherence tomography [1] [2]. Functionally, GSK840 ameliorates ischemia-reperfusion-induced deficits across multiple electroretinography parameters: photopic negative response amplitude (indicative of retinal ganglion cell function) improves by approximately 70%, while scotopic a-wave, b-wave, and oscillatory potentials (reflecting photoreceptor, bipolar cell, and amacrine cell activities, respectively) show recovery of approximately 50-60% compared to uninjured controls [1] [7]. These findings establish receptor-interacting protein kinase 3 inhibition as a viable strategy for preserving both structural integrity and functional capacity in retinal neurons subjected to ischemic stress.
Table 2: Retinal Functional Parameters Preserved by GSK840 Treatment After Ischemia-Reperfusion Injury
Electroretinography Parameter | Physiological Correlate | GSK840 Protective Effect | Mechanistic Insight |
---|---|---|---|
Photopic Negative Response | Retinal ganglion cell activity | ~70% functional preservation | Direct inhibition of retinal ganglion cell necroptosis |
Scotopic a-wave | Photoreceptor response | ~50-60% recovery | Protection of photoreceptor synaptic terminals |
Scotopic b-wave | Bipolar cell activity | ~50-60% recovery | Preservation of inner retinal synaptic signaling |
Oscillatory Potentials | Amacrine cell networks | ~50-60% recovery | Maintenance of inhibitory circuitry integrity |
Beyond the retina, receptor-interacting protein kinase 3 signaling contributes to neurodegenerative processes affecting the broader central nervous system. Though not directly assessed with GSK840 in the available literature, receptor-interacting protein kinase 3 inhibition demonstrates protective effects in models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis [5] [9]. The shared vulnerability of central nervous system neurons to receptor-interacting protein kinase 3/mixed lineage kinase domain-like pseudokinase activation suggests GSK840 may hold broader neurotherapeutic potential. Retinal electrophysiology parameters (particularly the photopic negative response) may serve as accessible biomarkers for monitoring central nervous system pathology progression and treatment response, given the embryological and functional parallels between retinal ganglion cells and other central nervous system neuronal populations [7].
GSK840 has emerged as an indispensable pharmacological probe for elucidating receptor-interacting protein kinase 3 biology and necroptosis regulation. Its utility extends beyond simple pathway inhibition to revealing complex regulatory dynamics within cell death pathways. Crucially, GSK840 demonstrates a concentration-dependent dual effect: at lower concentrations (0.01-1 μM), it effectively blocks necroptosis by inhibiting receptor-interacting protein kinase 3-mediated mixed lineage kinase domain-like pseudokinase phosphorylation. However, at elevated concentrations (typically >2 μM), GSK840 paradoxically triggers receptor-interacting protein kinase 3-dependent apoptosis through receptor-interacting protein homotypic interaction motif-driven assembly of a caspase 8-activating complex comprising Fas-associated protein with death domain and cellular Fas-associated protein with death domain-like interleukin-1β-converting enzyme inhibitory protein [4] [6]. This phenomenon underscores receptor-interacting protein kinase 3's dual functionality as both a necroptosis inducer and apoptosis facilitator when structurally perturbed.
Comparative studies using receptor-interacting protein kinase 3 mutants further illuminate this duality. While the kinase-dead D161N mutant spontaneously induces apoptosis mirroring high-dose GSK840 effects, other catalytically inactive mutants (D161G, D143N, K51A) remain apoptosis-incompetent unless exposed to GSK840 or similar inhibitors [6]. This indicates that specific conformational states—rather than mere kinase inactivation—determine receptor-interacting protein kinase 3's transition to a pro-apoptotic scaffold. Consequently, GSK840 serves as a critical tool for mapping structure-function relationships within receptor-interacting protein kinase 3 and understanding how targeted perturbations influence pathway selection between necroptosis and apoptosis.
In experimental applications, GSK840 has proven instrumental in identifying non-necroptotic functions of receptor-interacting protein kinase 3. These include:
When employing GSK840 for mechanistic studies, researchers must implement stringent concentration-response validation and include appropriate structural controls (e.g., receptor-interacting protein kinase 3 K51A-expressing cells) to distinguish specific receptor-interacting protein kinase 3 kinase inhibition from compound-induced apoptosis. Such methodological rigor ensures accurate interpretation of GSK840-based experiments and reinforces its status as a reference compound for receptor-interacting protein kinase 3 biology and necroptosis research. The compound continues to facilitate target validation studies for receptor-interacting protein kinase 3-associated pathologies and provides a benchmark for developing next-generation inhibitors with improved safety profiles [4] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7